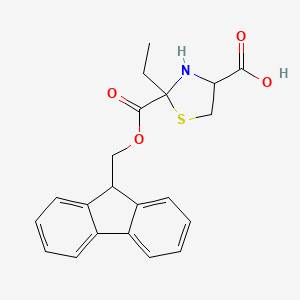![molecular formula C20H33N3O B14797635 2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14797635.png)
2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-N-isopropyl-3-methylbutanamide is a complex organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes an amino group, a benzylpyrrolidine moiety, and an isopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-N-isopropyl-3-methylbutanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzylpyrrolidine Moiety: This could involve the reaction of pyrrolidine with benzyl chloride under basic conditions.
Amidation Reaction: The benzylpyrrolidine intermediate could then be reacted with an appropriate carboxylic acid derivative (e.g., an acid chloride or ester) in the presence of a coupling agent like EDCI or DCC to form the amide bond.
Introduction of the Amino Group:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions could target the amide bond, potentially leading to the formation of amines.
Substitution: Nucleophilic substitution reactions might occur at the amino group or the benzyl position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde, while reduction could produce primary or secondary amines.
科学研究应用
Chemistry
In chemistry, (2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-N-isopropyl-3-methylbutanamide might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. It might serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, compounds like this are often investigated for their potential therapeutic properties. They might be screened for activity against various biological targets, such as enzymes or receptors, to identify potential drug candidates.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of (2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-N-isopropyl-3-methylbutanamide would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting catalytic activity. Alternatively, if it acts on a receptor, it might mimic or block the action of a natural ligand, modulating signal transduction pathways.
相似化合物的比较
Similar Compounds
(2S)-2-Amino-N-((1-phenylpyrrolidin-3-yl)methyl)-N-isopropyl-3-methylbutanamide: Similar structure but with a phenyl group instead of a benzyl group.
(2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-N-methyl-3-methylbutanamide: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
The uniqueness of (2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-N-isopropyl-3-methylbutanamide lies in its specific combination of functional groups and stereochemistry, which might confer unique biological activity or chemical reactivity compared to similar compounds.
属性
分子式 |
C20H33N3O |
|---|---|
分子量 |
331.5 g/mol |
IUPAC 名称 |
2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C20H33N3O/c1-15(2)19(21)20(24)23(16(3)4)14-18-10-11-22(13-18)12-17-8-6-5-7-9-17/h5-9,15-16,18-19H,10-14,21H2,1-4H3 |
InChI 键 |
PUAWULFUHJTPSI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)N(CC1CCN(C1)CC2=CC=CC=C2)C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-ethoxyethyl)-7-[(4-methylpyridin-2-yl)methyl]-N-methylsulfonyl-5-(propylamino)pyrazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B14797571.png)
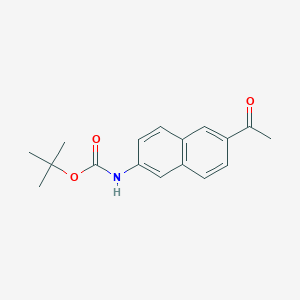
![2-[2-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one](/img/structure/B14797581.png)
![Ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate hydrochloride](/img/structure/B14797589.png)
![3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-[4-(hydroxyimino)-1-piperidinyl]-8-methoxy-4-oxo-](/img/structure/B14797592.png)
![(6S)-5-tert-Butyl 2-ethyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-b]pyrrole-2,5(2H)-dicarboxylate](/img/structure/B14797594.png)
![(1S,5R,9S,13R)-13-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14797597.png)
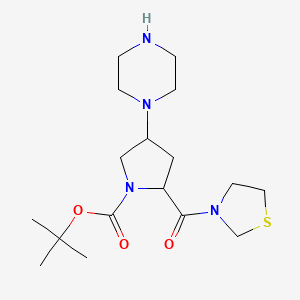
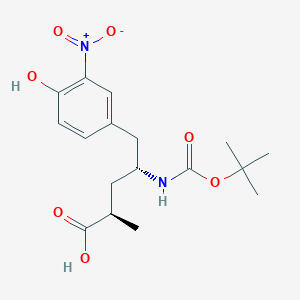
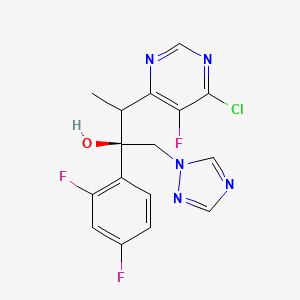
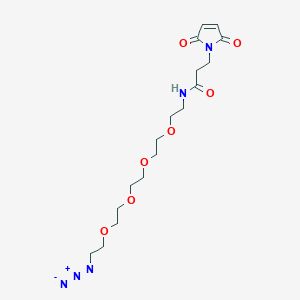
![Tert-butyl 3-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B14797615.png)
![(2E,4E,6E)-7-[(2R,3R,5R)-3-hydroxy-5-[(2S,3S,4E,6E)-3-methoxy-4-methyl-8-[[(2S)-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoyl]amino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B14797618.png)
